molecular formula C31H29N5O6 B1150131 NKTR-105

NKTR-105

カタログ番号 B1150131
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, this compound demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that this compound may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

科学的研究の応用

Antitumor Activity in Nonclinical Studies

NKTR-105, a novel multi-arm PEGylated docetaxel conjugate, demonstrated superior antitumor activity over docetaxel in several mouse models of human cancer, particularly in a non-small cell lung cancer (NSCLC) mouse xenograft model. This was attributed to greater and sustained tumor docetaxel exposure following this compound administration, resulting in significantly longer tumor growth delay compared to docetaxel. The unique pharmacokinetic profile and encouraging antitumor activity in these nonclinical studies supported the advancement of this compound into clinical trials (Hoch et al., 2009).

Phase I Clinical Study

A dose-escalation phase I study of this compound, focusing on its safety, tolerability, and pharmacokinetics, was conducted in patients with solid tumor malignancies. This study was designed to explore the potential of this compound to improve the efficacy, safety, and tolerability of docetaxel, leveraging its engineered sustained release for better treatment outcomes (Calvo et al., 2010).

This compound in Combination Therapies

This compound's potential in combination with other treatments, such as monoclonal antibodies, was also explored. Studies indicated that this compound could enhance the effectiveness of these combinations in cancer treatment protocols, contributing to a broader therapeutic approach in oncology (Shah et al., 2021).

特性

分子式

C31H29N5O6

外観

Solid powder

同義語

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。